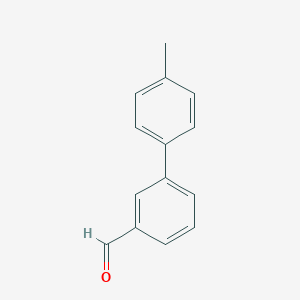

3-(4-Methylphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEXIHQTCQUWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362623 | |

| Record name | 3-(4-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116470-54-3 | |

| Record name | 3-(4-Methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methylphenyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 3-(4-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, physical and spectroscopic properties, a common synthetic route with a detailed experimental protocol, and a discussion of its reactivity and potential applications in drug development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 3-(p-tolyl)benzaldehyde or 4'-methylbiphenyl-3-carbaldehyde, is an aromatic aldehyde featuring a biphenyl scaffold. This structural motif is a common core in many biologically active molecules and functional materials. The presence of both an aldehyde group and a biphenyl structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the biphenyl moiety is a recognized pharmacophore. This guide aims to consolidate the available technical information on this compound to support further research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(4-Methylphenyl)benzaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 3-(4-Methylphenyl)benzaldehyde | N/A |

| Synonyms | 3-(p-tolyl)benzaldehyde, 4'-Methylbiphenyl-3-carbaldehyde | N/A |

| CAS Number | 116470-54-3 | N/A |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.25 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 128 °C at 1 Torr | N/A |

| Density | 1.076 g/cm³ | N/A |

| Refractive Index | 1.624 | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-(4-Methylphenyl)benzaldehyde. The following sections provide an overview of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of 3-(4-Methylphenyl)benzaldehyde would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.0 ppm. The methyl group protons will appear as a singlet further upfield, typically around 2.4 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals include the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), several signals for the aromatic carbons (generally between 120-150 ppm), and a signal for the methyl carbon (around 20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-Methylphenyl)benzaldehyde is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aldehyde) | 2850-2750 (often two distinct peaks) |

| C=O stretch (aldehyde) | 1710-1685 |

| C=C stretch (aromatic) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Predicted mass spectral data for 3-(4-Methylphenyl)benzaldehyde is presented below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 197.09610 |

| [M+Na]⁺ | 219.07804 |

| [M-H]⁻ | 195.08154 |

| [M]⁺ | 196.08827 |

Synthesis

A common and efficient method for the synthesis of 3-(4-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2][3]

General Reaction Scheme

The synthesis involves the coupling of 3-formylphenylboronic acid with 4-bromotoluene or, alternatively, 3-bromobenzaldehyde with 4-methylphenylboronic acid.

Caption: Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize 3-(4-Methylphenyl)benzaldehyde.[4]

Materials:

-

3-Bromobenzaldehyde

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(4-Methylphenyl)benzaldehyde.

Caption: Experimental workflow for synthesis.

Chemical Reactivity

The chemical reactivity of 3-(4-Methylphenyl)benzaldehyde is primarily dictated by the aldehyde functional group and the biphenyl system.

Reactions of the Aldehyde Group

The aldehyde group is highly reactive and can undergo a variety of transformations:

-

Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3-(4-methylphenyl)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(4-methylphenyl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions such as:

-

Grignard Reactions: Reaction with Grignard reagents (R-MgX) will yield secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) forms a cyanohydrin.

-

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst forms acetals, which can serve as a protecting group for the aldehyde.

-

-

Condensation Reactions: It can participate in various condensation reactions, such as the aldol condensation (if an enolizable proton is present in the reaction partner) and the Knoevenagel condensation.

Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[5]

Reactions of the Biphenyl System

The biphenyl scaffold is relatively stable.[6] However, the aromatic rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents. The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Applications in Drug Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a reactive handle like an aldehyde group on this scaffold makes 3-(4-Methylphenyl)benzaldehyde a valuable starting material for the synthesis of potential therapeutic agents.

Derivatives of 3-arylbenzaldehydes and related structures have been investigated for a range of biological activities, including:

-

Anti-inflammatory and Anti-angiogenic Properties: Certain 3-hydroxybenzaldehyde derivatives have shown vasculoprotective effects and anti-inflammatory properties.[7]

-

Antifungal Activity: Some benzaldehyde derivatives have demonstrated antiaflatoxigenic activity against fungi like Aspergillus flavus.[8]

-

Anticancer Activity: The biphenyl core is present in a number of compounds with cytotoxic properties. The aldehyde can be used to build more complex heterocyclic systems with potential anticancer effects.[9]

The aldehyde functionality allows for the facile introduction of various pharmacophoric groups through reactions like reductive amination to form amines, which can then be further derivatized into amides, sulfonamides, etc., enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Caption: Drug development potential workflow.

Conclusion

3-(4-Methylphenyl)benzaldehyde is a valuable bifunctional molecule with significant potential in organic synthesis and drug discovery. Its chemical properties, characterized by the reactivity of the aldehyde group and the stable biphenyl core, make it a versatile building block for the creation of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.

References

- 1. PubChemLite - 3-(4-methylphenyl)benzaldehyde (C14H12O) [pubchemlite.lcsb.uni.lu]

- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Structural Analysis of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, possesses a unique structural framework that is of interest in medicinal chemistry and materials science. This document provides a comprehensive structural analysis of this compound, leveraging predictive methods and comparative data from analogous structures due to the limited availability of direct experimental crystallographic and spectroscopic data. This guide summarizes key structural identifiers, predicted spectroscopic characteristics, and a viable synthetic approach, offering a foundational resource for researchers.

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 3-(p-tolyl)benzaldehyde or 3-(4-tolyl)benzaldehyde, is an aromatic compound featuring a benzaldehyde moiety substituted with a 4-methylphenyl (p-tolyl) group at the meta-position. This substitution pattern imparts specific conformational and electronic properties that can influence its reactivity and biological activity. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is crucial for its application in rational drug design and the development of novel organic materials.

Structural and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of 3-(4-Methylphenyl)benzaldehyde are summarized in the table below. These properties provide a baseline for its handling, characterization, and potential applications.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 3-(4-methylphenyl)benzaldehyde |

| SMILES | Cc1ccc(cc1)c1cccc(c1)C=O |

| InChI Key | VEEXIHQTCQUWED-UHFFFAOYSA-N |

| CAS Number | 116470-54-3 |

| Predicted XlogP | 3.9 |

| Predicted Boiling Point | 325.7 ± 25.0 °C |

| Predicted Density | 1.08 ± 0.1 g/cm³ |

Spectroscopic Analysis

Direct experimental spectra for 3-(4-Methylphenyl)benzaldehyde are not widely available in public databases. Therefore, the following sections provide a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and data from closely related analogs such as benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 3-(4-Methylphenyl)benzaldehyde in CDCl₃ are presented below. These predictions are based on established substituent effects and data from similar aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Aromatic (benzaldehyde ring) | 7.5 - 8.0 | Multiplet |

| Aromatic (tolyl ring) | 7.2 - 7.4 | Multiplet |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 191 - 193 |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 125 - 135 |

| Methyl (-CH₃) | 20 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-Methylphenyl)benzaldehyde is expected to exhibit characteristic absorption bands corresponding to its functional groups. A summary of the predicted key vibrational frequencies is provided.[1][2][3]

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 & 2720-2750 | Medium, sharp |

| C=O stretch (aldehyde) | 1690-1710 | Strong, sharp |

| C=C stretch (aromatic) | 1580-1610, 1450-1500 | Medium to strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2920-2960 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-(4-Methylphenyl)benzaldehyde is predicted to show a molecular ion peak and characteristic fragmentation patterns. The predicted major fragments are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Predicted Fragmentation Pathway |

| 196 | [M]⁺ | Molecular ion |

| 195 | [M-H]⁺ | Loss of the aldehydic proton |

| 181 | [M-CH₃]⁺ | Loss of a methyl radical |

| 167 | [M-CHO]⁺ | Loss of the formyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from the tolyl moiety) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from the benzaldehyde moiety) |

Synthesis and Experimental Protocols

A highly effective and versatile method for the synthesis of 3-(4-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization.

Materials:

-

3-Bromobenzaldehyde

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), 4-methylphenylboronic acid (1.1 eq.), and 1-propanol.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.06 eq.).

-

Add a 2M aqueous solution of sodium carbonate (2.0 eq.).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Synthetic Pathway

The Suzuki-Miyaura coupling reaction provides a direct route to 3-(4-Methylphenyl)benzaldehyde.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

Spectroscopic Profile of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 3-(4-Methylphenyl)benzaldehyde (also known as 3-(p-tolyl)benzaldehyde). The information compiled is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents predicted and comparative spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 3-(4-Methylphenyl)benzaldehyde based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.9-7.5 | Multiplet | 4H | Aromatic protons on the benzaldehyde ring |

| ~7.3-7.2 | Multiplet | 4H | Aromatic protons on the 4-methylphenyl ring |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~140-125 | Aromatic carbons |

| ~21 | Methyl carbon (-CH₃) |

Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920-2850 | Medium | Methyl C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

Predicted based on characteristic IR absorptions of benzaldehydes.[3]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 195 | [M-H]⁺ |

| 167 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Predicted based on the fragmentation patterns of aromatic aldehydes.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the solid 3-(4-Methylphenyl)benzaldehyde sample is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, with a spectral width of approximately 0-220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid 3-(4-Methylphenyl)benzaldehyde is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of 3-(4-Methylphenyl)benzaldehyde is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated, plotting ion intensity against the m/z ratio.

Visualizations

The following diagrams illustrate key conceptual workflows.

Caption: Workflow of Spectroscopic Analysis.

Caption: Functional Groups and Their Spectroscopic Signatures.

References

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637) [hmdb.ca]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Methylphenyl)benzaldehyde, a valuable biphenyl intermediate in the development of pharmaceuticals and advanced materials. The primary and most effective method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This document details the experimental protocol for this reaction, including reagent specifications, reaction conditions, and product characterization.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(4-Methylphenyl)benzaldehyde is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. In this specific synthesis, 3-formylphenylboronic acid reacts with 4-bromotoluene in the presence of a palladium catalyst and a base.[1][2]

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 3-(4-Methylphenyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Formylphenylboronic acid | ≥95% | Commercial Source |

| 4-Bromotoluene | ≥98% | Commercial Source |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |

| Toluene | Anhydrous, ≥99.8% | Commercial Source |

| Deionized Water | - | - |

| Ethyl Acetate | Reagent Grade | Commercial Source |

| Brine (Saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial Source |

| Celite® | - | Commercial Source |

2.2. Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of 3-(4-Methylphenyl)benzaldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.

-

Add a 4:1 mixture of toluene and water as the solvent.

-

Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to degas the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(4-Methylphenyl)benzaldehyde as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of 3-(4-Methylphenyl)benzaldehyde.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| Typical Yield | 70-90% |

| Appearance | White to off-white solid |

| Melting Point | Not explicitly found in search results. |

Product Characterization

The structure and purity of the synthesized 3-(4-Methylphenyl)benzaldehyde can be confirmed by various spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 10.05 (s, 1H, -CHO) | 192.5 (-CHO) |

| 8.05 (s, 1H, Ar-H) | 141.5 (Ar-C) |

| 7.85 (d, 1H, Ar-H) | 138.5 (Ar-C) |

| 7.70 (d, 1H, Ar-H) | 137.0 (Ar-C) |

| 7.55 (t, 1H, Ar-H) | 135.0 (Ar-C) |

| 7.50 (d, 2H, Ar-H) | 130.0 (Ar-CH) |

| 7.25 (d, 2H, Ar-H) | 129.5 (Ar-CH) |

| 2.40 (s, 3H, -CH₃) | 129.0 (Ar-CH) |

| 127.0 (Ar-CH) | |

| 126.5 (Ar-CH) | |

| 21.2 (-CH₃) |

Note: The presented NMR data is predicted based on the analysis of similar structures and general chemical shift knowledge. Actual experimental values may vary slightly.

4.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | Aromatic C=C stretch |

4.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 196.25. Predicted fragmentation patterns would include the loss of the formyl group (-CHO) and other characteristic fragments of the biphenyl structure. PubChem provides predicted mass-to-charge ratios for various adducts, including [M+H]⁺ at 197.09610.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of 3-(4-Methylphenyl)benzaldehyde. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and straightforward purification make this a practical route for obtaining this important chemical intermediate.

References

An In-depth Technical Guide to the Formation of 3-(4-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde with applications in medicinal chemistry and materials science. The document details the mechanisms of formation, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of the reaction pathways.

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 3-(p-tolyl)benzaldehyde, is a biaryl compound characterized by a benzaldehyde moiety substituted with a p-tolyl group at the meta position. The synthesis of such unsymmetrical biaryls is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods. This guide will focus on the four major palladium-catalyzed cross-coupling reactions utilized for the synthesis of this and similar biaryl compounds: the Suzuki-Miyaura coupling, the Stille coupling, the Negishi coupling, and the Heck coupling.

Mechanisms of Formation

The formation of the critical carbon-carbon bond between the two aromatic rings in 3-(4-Methylphenyl)benzaldehyde is primarily achieved through a catalytic cycle involving a palladium catalyst. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acid reagents. The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.

To synthesize 3-(4-Methylphenyl)benzaldehyde via this route, one could react 3-formylphenylboronic acid with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene), or conversely, 3-halobenzaldehyde with 4-methylphenylboronic acid.

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(4-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, presents a fascinating case study in aldehyde reactivity, influenced by the electronic and steric interplay of its constituent aromatic rings. The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. Its reactivity in this particular molecule is modulated by the presence of the 4-methylphenyl (p-tolyl) group at the meta-position of the benzaldehyde ring. This guide provides a comprehensive analysis of the reactivity of the aldehyde group in 3-(4-Methylphenyl)benzaldehyde, detailing common transformations, experimental protocols, and potential applications in medicinal chemistry.

Core Reactivity of the Aldehyde Group

The aldehyde group in 3-(4-Methylphenyl)benzaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The reactivity of this group is influenced by several factors:

-

Electronic Effects: The biphenyl system allows for resonance delocalization, which can stabilize the partial positive charge on the carbonyl carbon, potentially reducing its reactivity compared to aliphatic aldehydes. However, the electron-donating nature of the methyl group on the second phenyl ring can have a subtle activating or deactivating effect depending on the reaction mechanism.

-

Steric Hindrance: The bulky biaryl structure can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to simpler benzaldehydes.

Key chemical transformations involving the aldehyde group of 3-(4-Methylphenyl)benzaldehyde include nucleophilic addition reactions (such as Wittig olefination and Knoevenagel condensation), reductive amination, oxidation to a carboxylic acid, and reduction to a primary alcohol.

Synthesis of 3-(4-Methylphenyl)benzaldehyde

The primary synthetic route to 3-(4-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biaryl scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(4-Methylphenyl)benzaldehyde from 3-bromobenzaldehyde and 4-methylphenylboronic acid.

Materials:

-

3-bromobenzaldehyde

-

4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Water

-

Toluene

Procedure:

-

In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Add a solvent system of 1-propanol and water.

-

To this mixture, add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq) dissolved in a small amount of toluene.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-Methylphenyl)benzaldehyde.[1]

Logical Workflow for Synthesis:

References

Potential Applications of 3-(4-Methylphenyl)benzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)benzaldehyde, a biphenyl carboxaldehyde derivative, represents a promising scaffold in medicinal chemistry. The biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents, valued for its structural rigidity and ability to engage in various biological interactions. The aldehyde functional group further provides a reactive handle for the synthesis of a diverse array of derivatives. While direct and extensive research on 3-(4-Methylphenyl)benzaldehyde is emerging, this technical guide consolidates information on structurally related compounds to illuminate its potential applications. This document outlines prospective therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective activities, supported by generalized experimental protocols and hypothetical signaling pathways to guide future research and development endeavors.

Introduction

Biphenyl derivatives are a cornerstone in drug discovery, contributing to a wide range of pharmacological activities.[1][2] Their unique structural features allow for the development of compounds with tailored therapeutic profiles.[3] 3-(4-Methylphenyl)benzaldehyde, also known as 4'-Methylbiphenyl-3-carbaldehyde, combines the biphenyl core with a reactive aldehyde group, making it a versatile starting material for the synthesis of novel therapeutic candidates.[4][5] This guide explores the latent potential of this compound by drawing parallels with analogous structures and outlining a strategic approach for its investigation in medicinal chemistry.

Synthesis of 3-(4-Methylphenyl)benzaldehyde and Its Derivatives

The synthesis of 3-(4-Methylphenyl)benzaldehyde can be achieved through established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. This approach offers a versatile and efficient route to the biphenyl scaffold.

General Synthetic Protocol: Suzuki-Miyaura Coupling

A common method for the synthesis of biphenyl aldehydes involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated benzaldehyde.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of 3-bromobenzaldehyde (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(4-Methylphenyl)benzaldehyde.

This core molecule can then be further derivatized through reactions targeting the aldehyde group, such as reductive amination, Wittig reactions, and condensations to generate a library of compounds for biological screening.[6]

Potential Therapeutic Applications

Based on the known biological activities of structurally similar biphenyl derivatives, 3-(4-Methylphenyl)benzaldehyde is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Biphenyl moieties are present in numerous anticancer agents.[7] Derivatives of benzaldehyde have also demonstrated potent anticancer activity through mechanisms such as the induction of apoptosis and cell cycle arrest.[8] The combination of these two pharmacophores in 3-(4-Methylphenyl)benzaldehyde suggests a strong potential for anticancer applications.

Hypothesized Mechanism of Action:

Derivatives of 3-(4-Methylphenyl)benzaldehyde may exert anticancer effects by inhibiting key signaling pathways implicated in cancer progression, such as the Hedgehog or PI3K/AKT pathways, or by acting as allosteric inhibitors of crucial enzymes like EGFR tyrosine kinase.[9][10][11]

Experimental Protocol for Anticancer Screening (MTT Assay):

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 3-(4-Methylphenyl)benzaldehyde derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. Calculate the IC50 values to determine the cytotoxic potency of the compounds.

Anti-inflammatory Activity

Several biphenyl derivatives have been reported to possess significant anti-inflammatory properties.[7][12][13] These compounds often act by inhibiting inflammatory mediators or enzymes involved in the inflammatory cascade.

Hypothesized Mechanism of Action:

The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory signaling pathways such as the NF-κB pathway.

Experimental Protocol for Anti-inflammatory Screening (Carrageenan-induced Paw Edema):

-

Animal Model: Use a suitable animal model, such as Wistar rats.

-

Compound Administration: Administer the test compounds orally at various doses.

-

Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce edema.

-

Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each compound compared to a control group.

Neuroprotective Effects

Biphenyl derivatives have shown promise as neuroprotective agents, potentially by acting as antioxidants or by modulating signaling pathways involved in neuronal survival.[14][15][16]

Hypothesized Mechanism of Action:

The neuroprotective potential of 3-(4-Methylphenyl)benzaldehyde derivatives may stem from their ability to scavenge reactive oxygen species (ROS), inhibit enzymes that contribute to oxidative stress, or modulate pathways that protect neurons from apoptosis and excitotoxicity.[17]

Experimental Protocol for Neuroprotective Screening (In Vitro Ischemia Model):

-

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) cultured under standard conditions.

-

Oxygen-Glucose Deprivation (OGD): Induce ischemic conditions by subjecting the cells to a glucose-free medium in a hypoxic chamber.

-

Compound Treatment: Treat the cells with the test compounds during the OGD and/or reperfusion phase.

-

Cell Viability Assay: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the neuroprotective effect by comparing the viability of compound-treated cells to that of untreated cells under ischemic conditions.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for potential derivatives of 3-(4-Methylphenyl)benzaldehyde in various assays, based on activities reported for analogous compounds. This data is for illustrative purposes to guide target-setting in future studies.

| Derivative | Target/Assay | Potential IC50 (µM) | Reference Analogs |

| 3-(4-Methylphenyl)benzaldehyde-hydrazone | MCF-7 (Anticancer) | 5 - 20 | Biphenyl Carboxylic Acid Hydrazones[12] |

| 3-(4-Methylphenyl)benzaldehyde-thiosemicarbazone | A549 (Anticancer) | 1 - 10 | Pyridine-2-carboxaldehyde thiosemicarbazones[18] |

| N-Benzyl-1-(3-(4-methylphenyl)phenyl)methanamine | COX-2 (Anti-inflammatory) | 10 - 50 | Biphenyl Carboxamides[19] |

| 1-(3-(4-methylphenyl)phenyl)ethanol | SH-SY5Y (Neuroprotection - OGD) | 15 - 30 | Biphenyl Nitrones[14] |

| (3-(4-methylphenyl)phenyl)(pyrrolidin-1-yl)methanone | Acetylcholinesterase (Neuroprotection) | 0.1 - 5 | Benzimidazole-based Benzaldehydes[20] |

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of 3-(4-Methylphenyl)benzaldehyde derivatives.

Potential Anticancer Signaling Pathway

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential modulation of the NF-κB inflammatory pathway.

Conclusion

3-(4-Methylphenyl)benzaldehyde presents a valuable and underexplored scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the pharmacological profiles of related biphenyl and benzaldehyde derivatives, researchers can efficiently explore its potential in anticancer, anti-inflammatory, and neuroprotective applications. The experimental frameworks and hypothetical mechanisms outlined in this guide provide a strategic foundation for initiating comprehensive medicinal chemistry programs centered on this promising molecule. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. usbio.net [usbio.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Sacubitril - Wikipedia [en.wikipedia.org]

- 7. ijsdr.org [ijsdr.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [ter-arkhiv.ru]

- 10. Probing the biological efficacy and mechanistic pathways of natural compounds in breast cancer therapy via the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications [frontiersin.org]

- 18. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-Methylphenyl)benzaldehyde Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: 3-(4-Methylphenyl)benzaldehyde and its analogues represent a class of biphenyl carboxaldehydes with significant potential in medicinal chemistry and drug development. The biphenyl scaffold is a common motif in a variety of biologically active compounds, and the presence of the aldehyde functional group provides a reactive handle for the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 3-(4-Methylphenyl)benzaldehyde derivatives, aimed at researchers, scientists, and professionals in the field of drug discovery.

Synthesis of 3-(4-Methylphenyl)benzaldehyde and Analogues

The primary and most efficient method for the synthesis of 3-(4-Methylphenyl)benzaldehyde and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, making it a versatile tool for the creation of biaryl systems.[1][2][3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the synthesis of 3-(4-Methylphenyl)benzaldehyde.

Materials:

-

3-Bromobenzaldehyde

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 3-bromobenzaldehyde (1.0 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in 1-propanol.

-

Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

-

To this mixture, add palladium(II) acetate (0.003 equivalents) and triphenylphosphine (0.009 equivalents).[4]

-

Purge the reaction mixture with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

-

Heat the mixture to reflux and maintain this temperature, with stirring, for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

DOT Diagram of Suzuki-Miyaura Coupling Workflow:

Biological Activities of Benzaldehyde and Biphenyl Derivatives

While specific biological data for 3-(4-Methylphenyl)benzaldehyde is limited in publicly available literature, the broader classes of benzaldehyde and biphenyl derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

Antimicrobial Activity

Various biphenyl and benzaldehyde derivatives have shown inhibitory activity against a range of bacterial and fungal pathogens.[7] The aldehyde functional group can react with biological nucleophiles, potentially disrupting cellular processes. The lipophilicity of the biphenyl scaffold can facilitate membrane interaction and penetration.

Table 1: Antimicrobial Activity of Representative Benzaldehyde and Biphenyl Derivatives

| Compound Class | Organism | Activity | MIC/IC50 | Reference |

| Benzaldehyde | Staphylococcus aureus | No relevant activity | ≥1024 µg/mL | [8] |

| Benzaldehyde Derivative | Aspergillus flavus | Antifungal | IC50 = 0.55 mM | |

| Biphenyl Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC = 3.13 µg/mL | |

| Biphenyl Derivative | Multidrug-resistant Enterococcus faecalis | Antibacterial | MIC = 6.25 µg/mL | |

| Benzaldehyde Derivative | Candida albicans | Antifungal | MIC = 7.8 - 250 µg/mL | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[12][13]

Table 2: Cytotoxic Activity of Representative Benzaldehyde and Biphenyl Derivatives

| Compound Class | Cancer Cell Line | Activity | IC50 | Reference |

| Benzaldehyde | Various cancer cell lines | Cytotoxic | Varies | [10] |

| Benzaldehyde Derivative | MCF-7 (Breast), LM3 (Murine mammary adenocarcinoma) | Weakly Cytotoxic | 34.4 µM, 39.2 µM | [9] |

| Biphenyl Carboxamide | HeLa (Cervical) | Cytotoxic | - | [14] |

| Substituted Benzaldehydes | SF-295 (Glioblastoma), OVCAR-8 (Ovarian), HCT-116 (Colon), HL-60 (Leukemia) | Cytotoxic | Varies | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Potential Signaling Pathways

Studies on benzaldehyde have indicated its ability to modulate several key signaling pathways that are often dysregulated in cancer. While direct evidence for 3-(4-Methylphenyl)benzaldehyde is pending, the following pathways represent plausible targets based on the activity of the parent compound.

Inhibition of Pro-Survival Signaling Pathways

Benzaldehyde has been shown to inhibit multiple signaling pathways that are crucial for cancer cell growth and survival, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[12] This broad-spectrum inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which are key regulators of these signaling cascades.[16]

DOT Diagram of Benzaldehyde's Putative Inhibition of Pro-Survival Pathways:

References

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijsdr.org [ijsdr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Benzaldehyde and Benzopyran Compounds from the Endophytic Fungus Paraphaeosphaeria sp. F03 and Their Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Biaryl Aldehydes: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The biaryl aldehyde motif is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide range of biological activities and unique physicochemical properties. This in-depth technical guide provides a comprehensive overview of the core aspects of biaryl aldehyde chemistry, including synthetic methodologies, applications in drug discovery, and detailed experimental protocols for key reactions.

Introduction to Biaryl Aldehydes

Biaryl structures are prevalent in a significant number of approved drugs and clinical candidates, underscoring their importance in pharmaceutical research. The presence of an aldehyde functional group on a biaryl scaffold provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery. These compounds are known to interact with a variety of biological targets, including enzymes and receptors, often exhibiting potent and selective activities.

Synthetic Methodologies for Biaryl Aldehydes

The construction of the biaryl axis is a cornerstone of organic synthesis. Several powerful cross-coupling reactions have been adapted for the synthesis of biaryl aldehydes, each with its own advantages and substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds between aryl partners due to its mild reaction conditions and broad functional group tolerance. The reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid or ester with an aryl halide or triflate.

General Reaction Scheme:

Where Ar¹ or Ar² contains an aldehyde group.

Experimental Protocol: Synthesis of 4'-Formylbiphenyl-4-carboxylic acid

This protocol describes the synthesis of a biaryl aldehyde using a Suzuki-Miyaura coupling reaction.

-

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

4-Carboxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Water

-

-

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde, 4-carboxyphenylboronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4'-formylbiphenyl-4-carboxylic acid.

-

Ullmann Reaction

The Ullmann reaction is a classical method for the synthesis of biaryls, typically involving the copper-mediated coupling of two aryl halides. While traditional Ullmann reactions require harsh conditions, modern modifications have made it a more versatile tool.

General Reaction Scheme:

Where Ar¹ or Ar² contains an aldehyde group.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl

This protocol details a classic Ullmann condensation to form a symmetric biaryl.[1]

-

Materials:

-

1-Iodo-2-nitrobenzene (1.0 eq)

-

Copper powder (activated) (1.0 eq)

-

-

Procedure:

-

In a reaction tube, thoroughly mix 1-iodo-2-nitrobenzene and activated copper powder.

-

Heat the mixture in a sand bath to approximately 290 °C for 20-30 seconds.[1]

-

Allow the reaction to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., toluene).

-

Filter the mixture to remove copper residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,2'-dinitrobiphenyl.[1]

-

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is known for its high functional group tolerance.

General Reaction Scheme:

Where Ar¹ or Ar² contains an aldehyde group.

Experimental Protocol: Synthesis of 5-Formyl-2,2'-bipyridine

This protocol outlines the synthesis of a hetero-biaryl aldehyde using a Negishi coupling.

-

Materials:

-

5-Bromo-2-chloropyridine (1.0 eq)

-

2-Formylphenylzinc chloride (prepared in situ) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a solution of 2-bromobenzaldehyde in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

After stirring for 30 minutes, add a solution of zinc chloride in THF.

-

Allow the mixture to warm to room temperature to form the 2-formylphenylzinc chloride solution.

-

-

Coupling Reaction:

-

To the freshly prepared organozinc solution, add 5-bromo-2-chloropyridine and tetrakis(triphenylphosphine)palladium(0).

-

Heat the reaction mixture to reflux and stir for 12-18 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 5-formyl-2,2'-bipyridine.

-

-

Atroposelective Synthesis of Biaryl Aldehydes

Axially chiral biaryl aldehydes are of significant interest as chiral ligands and catalysts in asymmetric synthesis. Their synthesis requires stereoselective methods to control the orientation of the two aryl rings around the C-C bond axis.

Quantitative Data on Atroposelective Syntheses

The following table summarizes the performance of various catalytic systems in the atroposelective synthesis of biaryl aldehydes, highlighting the yields and enantiomeric excesses (ee) achieved.

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |

| N-Heterocyclic Carbene (NHC) | Biaryl dialdehyde | Axially chiral benzonitrile | High | High | [2] |

| Alcohol Dehydrogenase (ADH) | Biaryl dialdehyde | Atropisomeric monoaldehyde | up to 99 | >99 | [3] |

| Cobalt(II)/Salicyloxazoline | Biaryl amine precursor | Enantioenriched biaryl-2-amine | up to 99 | up to 99 | [4] |

| Ketoreductase (KRED) | Biaryl N-oxide aldehyde | Chiral biaryl N-oxide alcohol | 46 | >99 | [5] |

| β-Ketoiminatocobalt(II) | Biaryl lactone | Axially chiral biaryl | 74 | 85 | [6] |

Biaryl Aldehydes in Drug Discovery and Development

The biaryl aldehyde scaffold is a key component in numerous therapeutic agents targeting a range of diseases. The aldehyde group can act as a crucial pharmacophore or serve as a synthetic intermediate for further functionalization.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For biaryl amide derivatives targeting the Hepatitis C Virus (HCV), intensive structural modifications have led to the discovery of compounds with potent inhibitory activity.[7] For instance, compound 80 from a study on biaryl amides demonstrated an EC₅₀ value of 15 nM against HCV, which is comparable to the clinical drug telaprevir.[7] This highlights the potential of fine-tuning the biaryl scaffold to achieve high efficacy.

Pharmacological Data of Biaryl Aldehyde Derivatives

The following table presents pharmacological data for selected biaryl-containing compounds, illustrating their inhibitory potency against various biological targets.

| Compound | Target | IC₅₀/EC₅₀ | Indication | Reference |

| Biaryl Amide 80 | HCV | 15 nM (EC₅₀) | Hepatitis C | [7] |

| Dienyl Sulphonyl Fluoride D14 | Acetylcholinesterase (AChE) | 1.54 µM (IC₅₀) | Alzheimer's Disease | [8] |

| Dienyl Sulphonyl Fluoride D14 | Butyrylcholinesterase (BuChE) | 0.42 µM (IC₅₀) | Alzheimer's Disease | [8] |

| 1H-Pyrazole 19 | G2019S-LRRK2 Kinase | <10 nM (IC₅₀) | Parkinson's Disease | [9] |

| 1H-Pyrazole 20 | G2019S-LRRK2 Kinase | <10 nM (IC₅₀) | Parkinson's Disease | [9] |

| Aminopyrimidine 3h | Aldose Reductase (ALR1) | 0.041 µM (IC₅₀) | Diabetic Complications | [10] |

| Aminopyrimidine 3e | Aldose Reductase (ALR2) | 0.012 µM (IC₅₀) | Diabetic Complications | [10] |

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of biaryl-containing drugs is essential for rational drug design and development. The following diagrams illustrate the signaling pathways modulated by representative biaryl-containing therapeutic agents.

Bosentan and the Endothelin Receptor Pathway

Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation.

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, used in the treatment of basal cell carcinoma. It targets the Smoothened (SMO) receptor, a key component of this pathway.[11][12]

Tepotinib and the MET/PI3K/AKT Signaling Pathway

Tepotinib is a MET inhibitor that has shown efficacy in tumors with MET alterations. It blocks the phosphorylation of the MET receptor, thereby inhibiting downstream signaling pathways like PI3K/AKT.[11][13]

Verteporfin and the Hippo Signaling Pathway

Verteporfin, a drug used in photodynamic therapy, has been identified as an inhibitor of the Hippo signaling pathway. It prevents the nuclear translocation of the YAP/TAZ complex, thereby inhibiting cell proliferation.[14][15][16]

Conclusion

Biaryl aldehydes represent a versatile and valuable class of compounds with significant potential in drug discovery and materials science. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide range of these structures. The pharmacological data and mechanistic insights presented underscore the importance of the biaryl aldehyde scaffold in developing novel therapeutic agents. Further exploration of this chemical space is likely to yield new and improved drug candidates for a variety of diseases.

References

- 1. rsc.org [rsc.org]

- 2. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]

- 3. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 5. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tepotinib suppresses proliferation, invasion, migration, and promotes apoptosis of melanoma cells via inhibiting MET and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]

Technical Guide: Physicochemical Properties of 3-(4-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 4'-Methylbiphenyl-3-carbaldehyde, is an aromatic aldehyde with a biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties associated with biphenyl derivatives. This technical guide provides a comprehensive overview of the known physical constants of 3-(4-Methylphenyl)benzaldehyde, detailed experimental protocols for their determination, and a general workflow for its synthesis and characterization.

Core Physical Constants

The following table summarizes the key physical and chemical properties of 3-(4-Methylphenyl)benzaldehyde (CAS No: 116470-54-3).

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O | [1][2][3][4] |

| Molecular Weight | 196.24 g/mol | [1][4][5] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 128 °C at 1 Torr | [4] |

| Density | 1.0758 g/mL at 25 °C | [4] |

| Refractive Index (n 20/D) | 1.6242 | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| Storage Temperature | 2-8°C or -20°C | [1][4] |

| Purity (Commercially Available) | 97% - 99% | [3][4] |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | [2] |

| InChI | InChI=1S/C14H12O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-10H,1H3 | [2] |

| InChIKey | VEEXIHQTCQUWED-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.4 | [2] |

| Monoisotopic Mass | 196.08882 Da | [2] |

Experimental Protocols

Detailed experimental procedures for determining the physical constants of organic compounds like 3-(4-Methylphenyl)benzaldehyde are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the crystalline 3-(4-Methylphenyl)benzaldehyde using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a characteristic physical property. The following micro-method is suitable for small sample quantities.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Rubber band or thread

Procedure:

-

Place a small amount of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[1][3]

-

Remove the heat source when a steady stream of bubbles is observed.

-